molecular formula C12H17NO2S B13198003 Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

Cat. No.: B13198003
M. Wt: 239.34 g/mol
InChI Key: YUKFSYPPKFDBOO-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptanone derivative with thioamide in the presence of a base, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-15-11(14)12(10-13-8-9-16-10)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3

InChI Key

YUKFSYPPKFDBOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1)C2=NC=CS2

Origin of Product

United States

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